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Compound of Interest

Compound Name: 2-Chloro-6-nitrotoluene

Cat. No.: B1664060 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-6-nitrotoluene (CAS No. 83-42-1), a compound of interest in synthetic chemistry and

drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for

these analytical techniques.

Spectroscopic Data Summary
The structural elucidation of 2-Chloro-6-nitrotoluene is supported by a combination of

spectroscopic techniques. Each method provides unique insights into the molecular framework,

functional groups, and connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 2-Chloro-6-nitrotoluene exhibits distinct signals for the aromatic

protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic

effects of the chloro and nitro substituents on the aromatic ring.
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-3 7.65 Doublet of doublets J = 8.1, 1.2

H-4 7.45 Triplet J = 8.1

H-5 7.80 Doublet of doublets J = 8.1, 1.2

-CH₃ 2.60 Singlet -

Note: Data is typically

acquired in CDCl₃ at

300 MHz. Actual

values may vary

slightly based on

experimental

conditions.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.
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Carbon Assignment Chemical Shift (δ, ppm)

C-1 (C-CH₃) 135.2

C-2 (C-Cl) 132.8

C-3 125.5

C-4 131.0

C-5 128.9

C-6 (C-NO₂) 148.5

-CH₃ 20.7

Note: Data is typically acquired in CDCl₃ at 75

MHz. Actual values may vary slightly based on

experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation corresponding to vibrational transitions.

Vibrational Mode Frequency (cm⁻¹) Intensity

Asymmetric NO₂ Stretch 1530 Strong

Symmetric NO₂ Stretch 1350 Strong

C-Cl Stretch 780 Strong

C-H Aromatic Stretch 3100-3000 Medium

C-H Aliphatic Stretch 2950-2850 Medium

C=C Aromatic Stretch 1600-1450 Medium-Strong

Note: Data is typically acquired

from a KBr pellet or as a thin

film.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural analysis.

m/z Relative Intensity (%) Assignment

171 100 [M]⁺ (³⁵Cl isotope)

173 32 [M+2]⁺ (³⁷Cl isotope)

141 45 [M-NO]⁺

125 85 [M-NO₂]⁺

90 60 [C₇H₆]⁺

89 75 [C₇H₅]⁺

Note: Data is typically acquired

via Electron Ionization (EI) at

70 eV.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data

for a solid organic compound like 2-Chloro-6-nitrotoluene.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 10-20 mg of 2-Chloro-6-nitrotoluene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1664060?utm_src=pdf-body
https://www.benchchem.com/product/b1664060?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664060?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample

height in the tube is adequate for the instrument's detector (typically 4-5 cm).

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Set the appropriate acquisition parameters, including the number of scans, pulse width,

and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to

the lower natural abundance of the ¹³C isotope.

Acquire the free induction decay (FID) signal.

Data Processing:

Apply a Fourier transform to the FID to obtain the NMR spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

FT-IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Chloro-6-nitrotoluene with approximately 100-200

mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained. KBr is transparent in the mid-IR range.[1]
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Place a portion of the mixture into a pellet press die.

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent

or translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record a background spectrum of the empty sample compartment or a blank KBr pellet to

subtract atmospheric and instrumental interferences.

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

The final spectrum is typically presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (Electron Ionization - EI) Protocol
Sample Introduction:

For a solid sample like 2-Chloro-6-nitrotoluene, a direct insertion probe is commonly

used.

A small amount of the sample is placed in a capillary tube at the tip of the probe.

The probe is inserted into the high-vacuum source of the mass spectrometer.

The probe is gently heated to volatilize the sample directly into the ionization chamber.

Ionization and Mass Analysis:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

The resulting positive ions (molecular ion and fragment ions) are accelerated out of the ion

source by an electric field.
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The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a quadrupole or magnetic sector).

Detection and Spectrum Generation:

The separated ions are detected by an electron multiplier or a similar detector.

The instrument records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
The following diagram illustrates the workflow of spectroscopic analysis for the structural

elucidation of 2-Chloro-6-nitrotoluene.
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Spectroscopic analysis workflow for 2-Chloro-6-nitrotoluene.

The following diagram illustrates the relationship between the spectroscopic data and the key

structural features of 2-Chloro-6-nitrotoluene.
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Correlation of spectroscopic data to molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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